![molecular formula C10H7N3O B1417404 Pyrimido[1,2-a]benzimidazol-2(1H)-one CAS No. 24811-78-7](/img/structure/B1417404.png)

Pyrimido[1,2-a]benzimidazol-2(1H)-one

Vue d'ensemble

Description

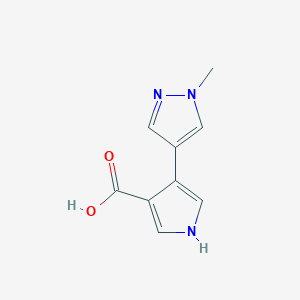

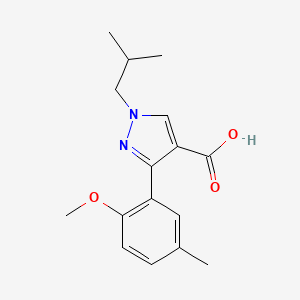

Pyrimido[1,2-a]benzimidazol-2(1H)-one is a chemical compound that belongs to the class of benzimidazoles . It is a derivative of benzimidazole, a type of organic compound consisting of a fusion of benzene and imidazole .

Synthesis Analysis

The synthesis of functionalized pyrimido[1,2-a]benzimidazoles involves the cyclocondensation of (benzimidazol-2-yl)cyanamide with β-diketones and β-ketoesters. This process occurs in the presence of β-ketoenolates or nickel (2+) acetate, resulting in the formation of 2-aminopyrimido[1,2-a]benzimidazole derivatives .

Chemical Reactions Analysis

In the chemical reactions involving Pyrimido[1,2-a]benzimidazol-2(1H)-one, protonation (deuteration) and methylation of substituted 2-aminopyrimido[1,2-a]benzimidazoles take place at the N10 atom. Acylation by carboxylic acid anhydrides gives the 2-acylamino derivatives exclusively .

Applications De Recherche Scientifique

Synthesis of Functionalized Derivatives

Pyrimido[1,2-a]benzimidazol-2(1H)-one can be used in the synthesis of functionalized derivatives. Specifically, it was found that the cyclocondensation of (benzimidazol-2-yl)cyanamide with β-diketones and β-ketoesters proceeds in the presence of β-ketoenolates or nickel(2+) acetate, leading to the formation of 2-aminopyrimido[1,2-a]benzimidazole derivatives .

Inhibition of Oncoproteins in Neuroblastoma

Another significant application of Pyrimido[1,2-a]benzimidazol-2(1H)-one is in the field of cancer research. A novel series of pyrimido[1,2-a]benzimidazole derivatives have been synthesized and evaluated for their cytopathic effects against non-malignant and human neuroblastoma cell lines. Among the tested analogues, 4-(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine (3a) was found to be the most active compound against neuroblastoma cells .

Mécanisme D'action

Mode of Action

The mode of action of Pyrimido[1,2-a]benzimidazol-2(1H)-one involves its interaction with its targets, leading to changes at the molecular level. For instance, protonation (deuteration) and methylation of substituted 2-aminopyrimido[1,2-a]benzimidazoles take place at the N10 atom, while acylation by carboxylic acid anhydrides gives the 2-acylamino derivatives exclusively .

Biochemical Pathways

It’s known that 2-aminobenzimidazole reacts with α,β-unsaturated carboxylic acid chlorides or esters to give only pyrimido[1,2-a]benzimidazol-2(1h)-ones . This suggests that the compound may interact with biochemical pathways involving these reactions.

Result of Action

It’s known that the compound has been synthesized in reactions of schiff bases with selected nitriles containing an active methylene group . This suggests that the compound may have effects at the molecular level involving these reactions.

Orientations Futures

Future research could focus on the development of Pyrimido[1,2-a]benzimidazol-2(1H)-one and its derivatives as potential therapeutic agents. For instance, CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . Additionally, the development of a “light-up” chemsensor with a high specificity for carbon dioxide detection using a pyrimido[1,2-a]benzimidazole derivative (P1H) in liquid media has been suggested .

Propriétés

IUPAC Name |

1H-pyrimido[1,2-a]benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-9-5-6-13-8-4-2-1-3-7(8)11-10(13)12-9/h1-6H,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRYCLMZDYFCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474305 | |

| Record name | Pyrimido[1,2-a]benzimidazol-2(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimido[1,2-a]benzimidazol-2(1H)-one | |

CAS RN |

24811-78-7 | |

| Record name | Pyrimido[1,2-a]benzimidazol-2(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to Pyrimido[1,2-a]benzimidazol-2(1H)-ones?

A1: One common approach involves the cyclization of 2-aminobenzimidazole with various bifunctional carboxylic acid derivatives. For instance, reacting 2-aminobenzimidazole with α,β-unsaturated carboxylic acid chlorides or esters yields Pyrimido[1,2-a]benzimidazol-2(1H)-ones. [] Another method utilizes the reaction of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole. []

Q2: Can you elaborate on the use of solid-phase synthesis for creating Pyrimido[1,2-a]benzimidazol-2(1H)-one derivatives?

A2: Yes, researchers have explored solid-phase synthesis utilizing resin-bound 3-(2-aminophenylamino)-2-seleno-esters as building blocks. [] This method allows for the creation of diverse Pyrimido[1,2-a]benzimidazol-2(1H)-one analogs through condensation reactions with various reagents like isothiocyanates and α-amino acids. The selenium resin acts as both a linker and a building block, ultimately facilitating the formation of a double bond within the target molecule upon cleavage.

Q3: Are there studies investigating the biological activity of Pyrimido[1,2-a]benzimidazol-2(1H)-one derivatives?

A3: Research suggests that some Pyrimido[1,2-a]benzimidazol-2(1H)-one derivatives, particularly those with a 2-(trifluoromethyl) substituent, exhibit promising DNA-topoisomerase I inhibitory activity. [] This finding highlights the potential of these compounds as leads for further development in the context of anti-cancer therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)

![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)